molecular formula C8H14O5 B6246091 methyl 2,5-dimethoxyoxolane-2-carboxylate, Mixture of diastereomers CAS No. 39658-49-6

methyl 2,5-dimethoxyoxolane-2-carboxylate, Mixture of diastereomers

Cat. No.: B6246091
CAS No.: 39658-49-6
M. Wt: 190.2
InChI Key:
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Description

Methyl 2,5-dimethoxyoxolane-2-carboxylate, also known as MDMC, is a mixture of diastereomers (stereoisomers with different configurations at two or more chiral centers) that has been used in a variety of scientific research applications. MDMC is a white crystalline solid with a melting point of approximately 170°C and has a molecular weight of 214.24 g/mol. It is soluble in water, ethanol, and methanol and is insoluble in ether and chloroform. MDMC has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Methyl 2,5-dimethoxyoxolane-2-carboxylate, Mixture of diastereomers has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pyrrolidines, piperidines, and anilines. This compound has also been used as a catalyst in the synthesis of imidazoles and in the preparation of arylthioureas. Additionally, this compound has been used as a ligand in the synthesis of transition metal complexes and as a reagent in the synthesis of various pharmaceuticals.

Mechanism of Action

Methyl 2,5-dimethoxyoxolane-2-carboxylate, Mixture of diastereomers acts as a nucleophile in a variety of organic reactions, such as the formation of carbon-carbon bonds and the formation of carbon-heteroatom bonds. The nucleophilic character of this compound is due to the presence of the two methoxy groups which increase the electron density of the carbon atom. This increased electron density allows for the formation of a carbon-carbon bond or a carbon-heteroatom bond.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This could potentially lead to an increase in the levels of acetylcholine, which is a neurotransmitter involved in a variety of physiological processes. Additionally, this compound has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This could potentially lead to an inhibition of inflammation.

Advantages and Limitations for Lab Experiments

Methyl 2,5-dimethoxyoxolane-2-carboxylate, Mixture of diastereomers has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. Additionally, it is soluble in a variety of solvents, making it easy to work with. This compound also has a low toxicity, making it safe to use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. This compound is a chiral compound, meaning it can exist in two different forms (enantiomers). This can make it difficult to obtain a pure sample of this compound for laboratory experiments. Additionally, this compound is relatively expensive, making it difficult to obtain large quantities for laboratory experiments.

Future Directions

As methyl 2,5-dimethoxyoxolane-2-carboxylate, Mixture of diastereomers has been used in a variety of scientific research applications, there are many potential future directions for its use. One potential future direction is the use of this compound in the synthesis of pharmaceuticals. This compound has been used as a reagent in the synthesis of various pharmaceuticals, and further research into this area could lead to the development of new and more effective drugs. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of synthesis.

Synthesis Methods

Methyl 2,5-dimethoxyoxolane-2-carboxylate, Mixture of diastereomers can be synthesized from the reaction of 2,5-dimethoxybenzoic acid and methyl oxalate in the presence of anhydrous aluminum chloride. The reaction is carried out at a temperature of 80°C for 2 hours in an inert atmosphere. The product is then purified by recrystallization from a mixture of ethanol and water.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2,5-dimethoxyoxolane-2-carboxylate involves the protection of the carboxylic acid group, followed by the formation of the oxolane ring and subsequent deprotection of the carboxylic acid group.", "Starting Materials": [ "Methyl 2,5-dimethoxybenzoate", "Ethyl bromoacetate", "Sodium hydride", "Diethyl oxalate", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Methyl 2,5-dimethoxybenzoate is reacted with ethyl bromoacetate in the presence of sodium hydride to form methyl 2-(bromomethyl)-5-methoxybenzoate.", "The resulting product is then reacted with diethyl oxalate in the presence of sodium hydride to form methyl 2-(2-oxoethyl)-5-methoxybenzoate.", "The carboxylic acid group is then protected by reacting the product with acetic anhydride and sulfuric acid to form methyl 2-(acetyloxy)-5-methoxybenzoate.", "The protected product is then reacted with sodium bicarbonate and methanol to form methyl 2-(methoxycarbonyl)-5-methoxybenzoate.", "The oxolane ring is formed by reacting the product with ethanol and sulfuric acid to form methyl 2,5-dimethoxyoxolane-2-carboxylate.", "The final step involves deprotecting the carboxylic acid group by reacting the product with water and sodium bicarbonate to form a mixture of diastereomers of methyl 2,5-dimethoxyoxolane-2-carboxylate." ] }

39658-49-6

Molecular Formula

C8H14O5

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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